An In-depth Technical Guide to L-Alanine-¹³C₃,¹⁵N: Chemical Structure, Physicochemical Properties, and Applications in Metabolic Research
An In-depth Technical Guide to L-Alanine-¹³C₃,¹⁵N: Chemical Structure, Physicochemical Properties, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine-¹³C₃,¹⁵N is a stable isotope-labeled version of the non-essential amino acid L-alanine. In this isotopologue, all three carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This labeling strategy makes it a powerful tool in metabolic research, particularly in studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The known mass shift and distinct NMR signature allow for the precise tracing of alanine's metabolic fate in complex biological systems. This guide provides a comprehensive overview of the chemical structure, physical properties, and key experimental protocols for the application of L-Alanine-¹³C₃,¹⁵N in scientific research.
Chemical Structure and Identification
The chemical structure of L-Alanine-¹³C₃,¹⁵N is identical to that of L-alanine, with the exception of the isotopic composition of its carbon and nitrogen atoms.
Chemical Structure Diagram:
Caption: Chemical structure of L-Alanine-¹³C₃,¹⁵N.
Table 1: Chemical Identifiers for L-Alanine-¹³C₃,¹⁵N
| Identifier | Value |
| IUPAC Name | (2S)-2-([¹⁵N]amino)propanoic-¹³C₃ acid |
| CAS Number | 202407-38-3[1][2] |
| Molecular Formula | ¹³C₃H₇¹⁵NO₂ |
| Molecular Weight | 93.06 g/mol [1][2] |
| SMILES | [13CH3]--INVALID-LINK----INVALID-LINK--O[1] |
| InChI Key | QNAYBMKLOCPYGJ-UVYXLFMMSA-N[1] |
Physicochemical Properties
The physical and chemical properties of L-Alanine-¹³C₃,¹⁵N are very similar to those of unlabeled L-alanine, with minor differences arising from the increased mass of the stable isotopes.
Table 2: Physicochemical Properties of L-Alanine-¹³C₃,¹⁵N
| Property | Value |
| Appearance | White to off-white solid[1] |
| Melting Point | 314.5 °C (decomposes)[1] |
| Optical Activity | [α]25/D +14.5° (c = 2 in 1 M HCl)[1] |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1] |
| Chemical Purity | ≥95%[1] |
| Solubility | Soluble in water. |
| Storage | Store at room temperature, protected from light and moisture.[3] |
Experimental Protocols
L-Alanine-¹³C₃,¹⁵N is a versatile tracer used in a variety of experimental settings. Below are detailed methodologies for its application in NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of ¹³C and ¹⁵N labels in L-Alanine-¹³C₃,¹⁵N allows for a range of heteronuclear NMR experiments that are not feasible with the unlabeled compound.
Experimental Workflow for NMR Analysis:
Caption: General workflow for NMR analysis of L-Alanine-¹³C₃,¹⁵N.
1. Sample Preparation for NMR Analysis:
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Dissolution: Dissolve 5-10 mg of L-Alanine-¹³C₃,¹⁵N in 0.5-0.6 mL of a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for biological samples.
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pH Adjustment: Adjust the pH of the sample to the desired value using dilute DCl or NaOD. The chemical shifts of the carboxyl and amino groups are pH-dependent.
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Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
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Filtration: Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.
2. 1D ¹³C NMR Spectroscopy Protocol:
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Instrument: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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Experiment: 1D ¹³C experiment with proton decoupling.
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Parameters:
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Pulse Program: zgpg30 (or equivalent)
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Acquisition Time: 1-2 seconds
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Relaxation Delay (d1): 2-5 seconds
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Number of Scans (ns): 128-1024 (depending on concentration)
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Spectral Width (sw): 200-250 ppm
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Temperature: 298 K
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3. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol:
This experiment provides correlations between protons and their directly attached carbons, offering enhanced resolution and spectral simplification.
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Instrument: 500 MHz (or higher) NMR spectrometer with a cryoprobe is recommended for higher sensitivity.
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Experiment: 2D gradient-selected ¹H-¹³C HSQC.
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Parameters:
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Pulse Program: hsqcedetgpsp (or equivalent)
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¹H Spectral Width (sw in F2): 10-12 ppm
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¹³C Spectral Width (sw in F1): 50-60 ppm (centered around the expected alanine (B10760859) signals)
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Number of Increments in F1 (ni): 128-256
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Number of Scans per Increment (ns): 8-32
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¹J(C,H) Coupling Constant: Optimized for one-bond C-H coupling (typically ~145 Hz).
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Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio of ions and is a primary tool for metabolic flux analysis. L-Alanine-¹³C₃,¹⁵N serves as an excellent internal standard for accurate quantification of unlabeled alanine and as a tracer to follow its incorporation into various metabolic pathways.
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS based metabolic analysis.
1. Sample Preparation for LC-MS/MS Analysis of Biological Fluids (e.g., Plasma):
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Thawing: Thaw frozen plasma samples on ice.
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Internal Standard Spiking: Add a known amount of L-Alanine-¹³C₃,¹⁵N solution to the plasma sample.
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Protein Precipitation: Add 3 volumes of ice-cold acetonitrile or methanol (B129727) to the plasma sample to precipitate proteins.
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Vortexing and Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant for analysis. The supernatant can be dried down and reconstituted in a suitable solvent if necessary.
2. LC-MS/MS Protocol for Quantification:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar metabolites like amino acids without derivatization.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A gradient from high organic to high aqueous mobile phase.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transition for L-Alanine: Q1: m/z 90.1 -> Q3: m/z 44.1
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MRM Transition for L-Alanine-¹³C₃,¹⁵N: Q1: m/z 94.1 -> Q3: m/z 47.1
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3. Derivatization for GC-MS Analysis:
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required to increase the volatility of the amino acid.
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Drying: The extracted sample is dried completely under a stream of nitrogen.
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Derivatization: Add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
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Incubation: Heat the sample at 70-100°C for 30-60 minutes to complete the derivatization reaction.
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Analysis: The derivatized sample is then injected into the GC-MS for analysis.
Applications in Metabolic and Signaling Pathway Analysis
L-Alanine-¹³C₃,¹⁵N is instrumental in tracing the flow of carbon and nitrogen through central metabolic pathways. One of the key pathways where alanine plays a crucial role is the Glucose-Alanine Cycle (Cahill Cycle) , which is particularly active during periods of fasting or prolonged exercise.
Glucose-Alanine Cycle:
This cycle facilitates the transport of nitrogen from peripheral tissues, primarily muscle, to the liver in a non-toxic form. In the muscle, glucose is metabolized to pyruvate (B1213749) via glycolysis. Pyruvate can then be transaminated by alanine aminotransferase (ALT) using an amino group from the breakdown of branched-chain amino acids to form alanine. This newly synthesized alanine is released into the bloodstream and transported to the liver. In the liver, the reverse reaction occurs: alanine is converted back to pyruvate, and the nitrogen is transferred to α-ketoglutarate to form glutamate, which can then enter the urea (B33335) cycle. The pyruvate in the liver is a key substrate for gluconeogenesis, the process of generating new glucose, which is then released into the blood to be used by tissues like the muscle.
Tracing the Fate of L-Alanine-¹³C₃,¹⁵N in Central Metabolism:
When cells are cultured in the presence of L-Alanine-¹³C₃,¹⁵N, the labeled atoms can be traced as they are incorporated into other metabolites. The ¹³C₃-labeled pyruvate generated from L-Alanine-¹³C₃,¹⁵N can enter the Tricarboxylic Acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and other connected biosynthetic pathways. The ¹⁵N label can be traced through transamination reactions to other amino acids.
Caption: Tracing L-Alanine-¹³C₃,¹⁵N through the Glucose-Alanine Cycle and into central carbon metabolism.
By measuring the isotopic enrichment in downstream metabolites such as lactate, TCA cycle intermediates, and other amino acids, researchers can quantify the contribution of alanine to these pathways and understand how metabolic fluxes are altered under different physiological or pathological conditions, such as in cancer or diabetes.
Conclusion
L-Alanine-¹³C₃,¹⁵N is an invaluable tool for researchers and scientists in the fields of metabolism, drug development, and biomedical research. Its stable isotopic labels provide a robust and precise means to trace the metabolic fate of alanine in vivo and in vitro. The detailed experimental protocols and an understanding of its role in key metabolic pathways, such as the Glucose-Alanine Cycle, enable the quantitative analysis of metabolic fluxes and the elucidation of complex biological processes. This guide serves as a foundational resource for the effective application of L-Alanine-¹³C₃,¹⁵N in cutting-edge scientific inquiry.
